REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4](B(O)O)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH3:10].OO.O.S([O-])(O)=[O:18].[Na+]>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([OH:18])[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
22.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OCC)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring the reaction solution at a room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while being kept at about 35° C. in a warm bath
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
stirred at a room temperature for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The reaction solution was extracted with 300 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the extracted layer was washed with water
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrated residue was purified by silica gel column chromatography
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 113 mmol | |
AMOUNT: MASS | 17.6 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |